An In-Depth Technical Guide to the Putative Mechanism of Action of Octadecyl Isononicotinate
An In-Depth Technical Guide to the Putative Mechanism of Action of Octadecyl Isononicotinate
Introduction
Octadecyl isonicotinate, a lipophilic derivative of isonicotinic acid, is a compound of interest for its potential antimicrobial properties, particularly against Mycobacterium tuberculosis. While direct comprehensive studies on its mechanism of action are not extensively available, its structural analogy to the cornerstone anti-tuberculosis drug, isoniazid, provides a strong foundation for a proposed mechanism. This guide synthesizes the current understanding of isoniazid's mode of action and extrapolates it to Octadecyl isonicotinate, presenting a scientifically grounded hypothesis for its function. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-tubercular agents.
Octadecyl isonicotinate is theorized to function as a prodrug, requiring initial bioactivation to exert its antimycobacterial effect. This activation process is a two-stage cascade: first, the hydrolysis of the ester linkage to release the active isonicotinic acid moiety, and second, the enzymatic conversion of isonicotinic acid into a potent inhibitor of mycolic acid biosynthesis, a pathway critical for the integrity of the mycobacterial cell wall.
Part 1: The Prodrug Activation Cascade
The proposed mechanism of action for Octadecyl isonicotinate hinges on its conversion to an active form within the mycobacterial cell. This process can be dissected into two critical steps.
Stage 1: Hydrolysis to Isonicotinic Acid and Octadecanol
The initial and prerequisite step in the bioactivation of Octadecyl isonicotinate is the cleavage of its ester bond. This hydrolysis reaction is likely catalyzed by esterases present within Mycobacterium tuberculosis, yielding isonicotinic acid and octadecanol.
-
Isonicotinic Acid: This is the key pharmacophore that, following further activation, will target the mycolic acid synthesis pathway. The liberation of this polar molecule from its lipophilic prodrug form is essential for its subsequent enzymatic interactions.
-
Octadecanol: Also known as stearyl alcohol, this long-chain fatty alcohol is a naturally occurring compound found in various organisms.[1] Its primary roles in biological systems are as a metabolite and a structural component of waxes.[1] In the context of this mechanism, octadecanol is considered a byproduct of the initial hydrolysis and is not expected to contribute directly to the antimycobacterial activity. It is primarily used in cosmetics as an emollient and stabilizer.[2][3]
Figure 1: Proposed Hydrolysis of Octadecyl isonicotinate.
Stage 2: Activation of Isonicotinic Acid by KatG
Following its release, isonicotinic acid is believed to undergo a similar activation pathway to the well-characterized prodrug, isoniazid.[4][5][6] This activation is a critical step and is mediated by the mycobacterial catalase-peroxidase enzyme, KatG.[4][5][6]
The activation process involves the oxidation of the isonicotinic acid, leading to the formation of a highly reactive isonicotinoyl radical.[7][8][9] This radical species is the key intermediate that will ultimately form the inhibitory complex. The activity of KatG is paramount, and mutations in the katG gene are a primary mechanism of isoniazid resistance in clinical isolates of M. tuberculosis.[4]
Figure 2: KatG-mediated Activation of Isonicotinic Acid.
Part 2: Inhibition of Mycolic Acid Biosynthesis
The ultimate target of the activated form of Octadecyl isonicotinate is the mycolic acid biosynthesis pathway, an essential process for the survival and virulence of M. tuberculosis.
The Target: Mycolic Acid Synthesis and the FAS-II System
Mycolic acids are long-chain fatty acids that are major components of the mycobacterial cell wall, providing a robust, impermeable barrier.[10][11] Their synthesis is a multi-step process involving two fatty acid synthase (FAS) systems: FAS-I for the synthesis of shorter chain fatty acids and FAS-II for the elongation of these precursors into the very long meromycolic acid chains.[10][11]
Formation of the Isonicotinoyl-NAD Adduct
The highly reactive isonicotinoyl radical, generated by KatG, spontaneously reacts with the nicotinamide adenine dinucleotide (NAD⁺) cofactor within the bacterial cell.[5][8][12] This reaction forms a covalent isonicotinoyl-NAD adduct.[5][8][12] This adduct is the true active inhibitor that targets the FAS-II system.
Inhibition of InhA
The primary target of the isonicotinoyl-NAD adduct is the enoyl-acyl carrier protein reductase, known as InhA.[13][14][15] InhA is a key enzyme in the FAS-II elongation cycle, responsible for the reduction of trans-2-enoyl-ACP. The isonicotinoyl-NAD adduct acts as a slow, tight-binding competitive inhibitor of InhA, effectively blocking its active site and preventing the binding of its natural substrate.[14][16]
The inhibition of InhA halts the elongation of fatty acids, thereby disrupting the synthesis of mycolic acids.[13] This disruption of the cell wall integrity ultimately leads to bacterial cell death.
Figure 3: Inhibition of InhA in the Mycolic Acid Pathway.
Part 3: Experimental Protocols for Mechanistic Validation
To investigate and validate the proposed mechanism of action for Octadecyl isonicotinate, a series of in vitro and whole-cell assays can be employed.
Protocol 1: In Vitro KatG Activity Assay
This assay measures the ability of KatG to activate a substrate, which can be adapted to use isonicotinic acid. The oxidation of the substrate is coupled to the reduction of a chromogenic indicator.
Materials:
-
Recombinant M. tuberculosis KatG
-
Isonicotinic acid
-
Nitroblue tetrazolium (NBT)
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate buffer (pH 7.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NBT, and KatG enzyme.
-
Initiate the reaction by adding isonicotinic acid and H₂O₂.
-
Monitor the reduction of NBT by measuring the increase in absorbance at 560 nm over time.[4]
-
A control reaction without isonicotinic acid should be run to account for any background NBT reduction.
-
The rate of NBT reduction is proportional to the KatG-mediated oxidation of isonicotinic acid.
Protocol 2: In Vitro InhA Inhibition Assay
This assay determines the inhibitory potential of the generated isonicotinoyl-NAD adduct on the enzymatic activity of InhA.
Materials:
-
Recombinant M. tuberculosis InhA
-
Isonicotinoyl-NAD adduct (synthesized or generated in situ)
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate
-
Tris-HCl buffer (pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare the isonicotinoyl-NAD adduct by reacting isonicotinic acid with NAD⁺ in the presence of a suitable activating system (e.g., KatG and H₂O₂).
-
In a reaction mixture, combine Tris-HCl buffer, NADH, and InhA.
-
Add varying concentrations of the isonicotinoyl-NAD adduct.
-
Initiate the reaction by adding the DD-CoA substrate.
-
Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm.[16]
-
Calculate the IC₅₀ value of the adduct to determine its inhibitory potency against InhA.
Protocol 3: Whole-Cell Mycobacterial Growth Inhibition Assay
This assay assesses the overall antimycobacterial activity of Octadecyl isonicotinate against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv (or other relevant strains)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Octadecyl isonicotinate dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Resazurin sodium salt solution
-
Microplate reader
Procedure:
-
Prepare a serial dilution of Octadecyl isonicotinate in 7H9 broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis.
-
Include positive (e.g., isoniazid) and negative (vehicle control) controls.
-
Incubate the plates at 37°C for 7-14 days.
-
Add resazurin solution to each well and incubate for a further 24-48 hours.
-
Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (600 nm) to determine cell viability.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits visible growth.
Summary and Future Directions
The proposed mechanism of action for Octadecyl isonicotinate, based on its structural similarity to isoniazid, presents a compelling hypothesis for its antimycobacterial activity. The key steps involve intracellular hydrolysis to isonicotinic acid, followed by KatG-mediated activation to an isonicotinoyl radical, which then forms an inhibitory adduct with NAD⁺, ultimately blocking mycolic acid synthesis through the inhibition of InhA.
Future research should focus on direct experimental validation of these steps. This includes confirming the enzymatic hydrolysis of Octadecyl isonicotinate within mycobacteria, detecting the formation of the isonicotinoyl-NAD adduct in treated cells, and characterizing the interaction of this adduct with purified InhA. Furthermore, investigating the activity of Octadecyl isonicotinate against isoniazid-resistant strains of M. tuberculosis, particularly those with mutations in katG, would provide crucial insights into its potential as a novel therapeutic agent.
References
-
Wei, J., et al. (2014). Isoniazid Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production. Antimicrobial Agents and Chemotherapy, 58(11), 6645–6653. [Link]
-
Ando, H., et al. (2011). Identification of katG Mutations Associated with High-Level Isoniazid Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 55(5), 2217–2224. [Link]
-
Rozwarski, D. A., et al. (1998). New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP. Journal of Biological Chemistry, 273(18), 10827–10832. [Link]
-
Ataman Kimya. (n.d.). 1-OCTADECANOL. Retrieved from [Link]
-
Grzegorzewicz, M., et al. (2012). New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics. Journal of Medicinal Chemistry, 55(15), 6532–6543. [Link]
-
Manjunatha, U., et al. (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Science, 347(6221), 553-557. [Link]
- Stoll, A. (1956). U.S. Patent No. 2,748,137. Washington, DC: U.S.
-
Goodwin, D. C., et al. (2011). Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases. Journal of Biological Chemistry, 286(44), 38260–38269. [Link]
-
Hillar, A., et al. (2011). Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities. Journal of Inorganic Biochemistry, 105(12), 1674–1682. [Link]
-
Vilchèze, C., & Jacobs, Jr., W. R. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology, 61, 35-50. [Link]
-
Dessen, A., et al. (1995). Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid. Biochemistry, 34(49), 16257–16262. [Link]
-
ResearchGate. (n.d.). Reaction of anionic or radical isonicotinic acyl agents with NADH... Retrieved from [Link]
-
Gupta, R. C., & Shukla, O. P. (1979). Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp. Journal of Biosciences, 1(3), 223–234. [Link]
-
The Ukrainian Biochemical Journal. (2017). Mutation of katG in a clinical isolate of Mycobacterium tuberculosis: effects on catalase-peroxidase for isoniazid activation. The Ukrainian Biochemical Journal, 89(5), 71-79. [Link]
-
Wei, J., et al. (2003). Hydrogen Peroxide-Mediated Isoniazid Activation Catalyzed by Mycobacterium tuberculosis Catalase−Peroxidase (KatG) and Its S315T Mutant. Biochemistry, 42(21), 6545–6551. [Link]
-
Li, Y., et al. (2019). Molecular mechanism for the activation of the anti-tuberculosis drug isoniazid by Mn(III): First detection and unequivocal identification of the critical N-centered isoniazidyl radical and its exact location. Free Radical Biology and Medicine, 139, 129–137. [Link]
-
Frontiers in Chemistry. (2021). Structural Modification of a Novel Inhibitor for Mycobacterium Enoyl-Acyl Carrier Protein Reductase Assisted by In Silico Docking Simulation. Frontiers in Chemistry, 8, 621431. [Link]
-
Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]
-
Shoen, C. M., et al. (2011). A Novel Metabolite of Antituberculosis Therapy Demonstrates Host Activation of Isoniazid and Formation of the Isoniazid-NAD+ Adduct. Antimicrobial Agents and Chemotherapy, 55(12), 5649–5655. [Link]
-
Frontiers in Microbiology. (2022). Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target “mtFabH” of Mycobacterium tuberculosis. Frontiers in Microbiology, 13, 868926. [Link]
-
Wei, J., et al. (2000). Role of Superoxide in Catalase-Peroxidase-Mediated Isoniazid Action against Mycobacteria. Antimicrobial Agents and Chemotherapy, 44(8), 2157–2162. [Link]
-
Manca, C., et al. (1999). Mycobacterium tuberculosis Catalase and Peroxidase Activities and Resistance to Oxidative Killing in Human Monocytes In Vitro. Infection and Immunity, 67(10), 5413–5416. [Link]
-
Rawat, R., et al. (2003). The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase. Journal of Biological Chemistry, 278(44), 43371–43377. [Link]
-
Taylor & Francis. (n.d.). Isonicotinic acid – Knowledge and References. Retrieved from [Link]
- Google Patents. (n.d.). WO2004056778A1 - Process for the synthesis of isonicotinic acid hydrazide.
-
PubChem. (n.d.). Stearyl Alcohol. Retrieved from [Link]
-
Belardinelli, J. M., et al. (2016). INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE. ACS Infectious Diseases, 2(11), 772–782. [Link]
-
Lei, B., et al. (2000). Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor. Journal of Biological Chemistry, 275(4), 2520–2526. [Link]
-
MDPI. (2022). Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites: An In Silico Study. Antibiotics, 11(1), 101. [Link]
-
Boshoff, H. I., et al. (2018). Reinvestigation of the structure-activity relationships of isoniazid. Journal of Medicinal Chemistry, 61(19), 8769–8784. [Link]
-
ResearchGate. (n.d.). Drugs that Inhibit Mycolic Acid Biosynthesis in Mycobacterium tuberculosis. Retrieved from [Link]
-
MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 690. [Link]
-
ResearchGate. (n.d.). (A) Inhibition of InhA activity by adducts formed in the presence of... Retrieved from [Link]
-
He, X., et al. (2014). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & Medicinal Chemistry, 22(1), 406–421. [Link]
-
Ataman Kimya. (n.d.). SATURATED OCTADECANOL (STEARYL ALCOHOL). Retrieved from [Link]
-
Wikipedia. (n.d.). Stearyl alcohol. Retrieved from [Link]
Sources
- 1. Stearyl Alcohol | C18H38O | CID 8221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. Stearyl alcohol - Wikipedia [en.wikipedia.org]
- 4. Identification of katG Mutations Associated with High-Level Isoniazid Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism for the activation of the anti-tuberculosis drug isoniazid by Mn(III): First detection and unequivocal identification of the critical N-centered isoniazidyl radical and its exact location - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: Adduct affinity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
